Mao-B-IN-28

Description

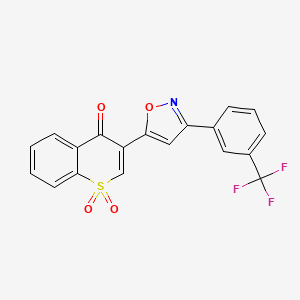

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H10F3NO4S |

|---|---|

Molecular Weight |

405.3 g/mol |

IUPAC Name |

1,1-dioxo-3-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]thiochromen-4-one |

InChI |

InChI=1S/C19H10F3NO4S/c20-19(21,22)12-5-3-4-11(8-12)15-9-16(27-23-15)14-10-28(25,26)17-7-2-1-6-13(17)18(14)24/h1-10H |

InChI Key |

JMIUJYSGVXNRND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CS2(=O)=O)C3=CC(=NO3)C4=CC(=CC=C4)C(F)(F)F |

Origin of Product |

United States |

Monoamine Oxidase B Mao B : Enzymology and Structural Biology

Molecular and Enzymatic Characteristics of MAO-B

MAO-B, along with its isoform MAO-A, is a flavoenzyme responsible for the oxidative deamination of monoamines. nih.govresearchgate.net These two isoforms share over 70% sequence homology and are encoded by separate genes on the X-chromosome. mdpi.comfrontiersin.org The catalytic process of MAO-B involves the oxidation of primary arylalkyl amines, which results in the corresponding aldehyde, hydrogen peroxide, and ammonia. wikipedia.org

The catalytic activity of Monoamine Oxidase B (MAO-B) is dependent on the presence of Flavin Adenine Dinucleotide (FAD), a redox cofactor. mdpi.comacs.orgontosight.ai This FAD cofactor is covalently attached to the enzyme via a thioether linkage to a cysteine residue (Cys397 in human MAO-B). mdpi.comvirginia.edu This covalent bond is crucial for the enzyme's function. researchgate.net The binding of FAD to the apoenzyme (the protein part of the enzyme without its cofactor) is a two-step process: an initial non-covalent binding at a specific site involving the amino acid residue Glu34, followed by the covalent attachment at Cys397. nih.gov This dual binding ensures the proper orientation and stability of the FAD cofactor within the active site, which is essential for the enzyme's catalytic cycle of oxidizing monoamines. virginia.edunih.gov

The active site of human MAO-B is a hydrophobic, elongated cavity with a total volume of approximately 700 ų. wikipedia.orgmdpi.com This cavity is uniquely bipartite, consisting of an "entrance cavity" (about 290 ų) and a "substrate cavity" or "active site cavity" (about 390-490 ų). wikipedia.orgmdpi.com These two cavities are separated by the side-chain of the amino acid residue Isoleucine199 (Ile199), which acts as a gate. wikipedia.org

In contrast, the active site of MAO-A consists of a single, rounder-shaped cavity with a volume of about 550 ų. mdpi.com The structural differences in the active site cavities between MAO-A and MAO-B, particularly the presence of the Ile199 gate in MAO-B versus a corresponding Phe208 in MAO-A, are key determinants of their differing substrate and inhibitor specificities. mdpi.comproteopedia.org

MAO-A and MAO-B exhibit distinct preferences for the monoamine substrates they metabolize. researchgate.netbohrium.com This differential specificity is fundamental to their unique physiological roles and the selective action of therapeutic inhibitors. wikipedia.orgfrontiersin.org

MAO-B shows a strong preference for degrading non-hydroxylated amines, with phenethylamine (B48288) and benzylamine (B48309) being its primary substrates. wikipedia.orgfrontiersin.orgusask.caresearchgate.net The enzyme's active site is structurally optimized for these molecules. nih.govnih.gov In contrast, MAO-A has a much lower affinity for these substrates. oup.combiorxiv.org This selectivity allows MAO-B to play a specialized role in the metabolism of these specific trace amines.

Dopamine (B1211576) and tyramine (B21549) are considered common substrates, as they can be metabolized by both MAO-A and MAO-B. wikipedia.orgnih.govbohrium.comusask.ca However, the relative contribution of each isoform to the metabolism of these amines can vary between species and tissues. usask.capsu.edu In the human brain, both enzymes are involved in the breakdown of dopamine. wikipedia.orgusask.ca While MAO-A is also a key enzyme for dopamine catabolism, the role of MAO-B becomes particularly significant in certain brain regions and contexts. wikipedia.orgmdpi.com Similarly, tyramine is efficiently metabolized by both isoforms. frontiersin.orgbohrium.com

Table 1: Substrate Specificity of MAO-A and MAO-B

| Substrate | MAO-A Preference | MAO-B Preference | Common Substrate |

|---|---|---|---|

| Serotonin (B10506) | ✔️ | ||

| Norepinephrine | ✔️ | ||

| Phenethylamine | ✔️ | ||

| Benzylamine | ✔️ | ||

| Dopamine | ✔️ | ||

| Tyramine | ✔️ |

This table summarizes the general substrate preferences of MAO-A and MAO-B. wikipedia.orgnih.govfrontiersin.orgbohrium.comusask.caresearchgate.net

Differential Substrate Specificity Compared to MAO-A

Cellular and Subcellular Localization of MAO-B

MAO-B is an enzyme bound to the outer membrane of mitochondria in various cell types throughout the body. wikipedia.orgnih.govencyclopedia.pub Its distribution, however, is not uniform. In the brain, MAO-B is predominantly found in glial cells, specifically astrocytes, as well as in serotonergic and histaminergic neurons. usask.camdpi.comoup.com In contrast, MAO-A is primarily located in catecholaminergic neurons. bohrium.comusask.ca

Beyond the central nervous system, MAO-B is present in platelets, lymphocytes, and the liver. mdpi.combohrium.comnih.gov Some tissues, like the placenta, contain almost exclusively MAO-A, while platelets and lymphocytes contain only MAO-B. bohrium.com In other organs, such as the liver and lungs, both isoforms are expressed. mdpi.comnih.gov This distinct cellular and subcellular localization pattern is directly related to the specific metabolic functions of MAO-B in different physiological contexts. usask.ca For instance, in the pancreas, MAO-B has been identified in the mitochondrial outer membranes of several cell types within the islets of Langerhans, including insulin-secreting B cells and glucagon-secreting A cells, suggesting a role in regulating monoamine levels and hormone secretion. nih.gov

Predominant Expression in Astrocytes

Monoamine Oxidase B is not uniformly distributed throughout the brain; its expression is most prominent in glial cells, particularly astrocytes. nih.govexplorationpub.comscientificarchives.com Astrocytes are the most abundant glial cell type in the central nervous system and play crucial roles in brain homeostasis, including neurotransmitter uptake and metabolism. nih.gov The high concentration of MAO-B in astrocytes is significant because these cells are responsible for clearing dopamine from the synaptic space. nih.gov Increased MAO-B activity in astrocytes is associated with aging and neurodegenerative diseases. nih.govnih.gov This upregulation in reactive astrocytes can lead to enhanced production of GABA, which in turn causes excessive tonic inhibition that disrupts normal neuronal function. scientificarchives.com The conversion of the neurotoxin precursor MPTP to its active toxic form, MPP+, is catalyzed by MAO-B within astrocytes, a key finding in models of Parkinson's disease. nih.gov

Presence in Other Brain Cells and Neuronal Subtypes

While astrocytes are the primary site of MAO-B expression, the enzyme is also found in other cell types within the brain. nih.gov Platelets are another significant location for MAO-B, and its activity in platelets is often used as a peripheral marker for brain MAO-B activity. nih.govexplorationpub.com In addition to glial cells, MAO-B is present in certain neuronal populations, specifically serotonergic neurons. nih.gov Its presence has also been noted in the substantia nigra, a brain region heavily affected in Parkinson's disease. nih.gov The total MAO activity in the brain is composed of approximately 80% MAO-B and 20% MAO-A. nih.govexplorationpub.com

Association with Outer Mitochondrial Membrane

Monoamine Oxidase B is firmly located on the outer membrane of mitochondria. nih.govroyalsocietypublishing.orgnih.gov This subcellular localization is critical to its function and pathological implications. Mitochondria are central to cellular energy production and are also a primary source of reactive oxygen species (ROS). The catalytic cycle of MAO-B results in the production of hydrogen peroxide (H₂O₂), a potent ROS. mdpi.comnih.gov The generation of H₂O₂ by MAO-B on the mitochondrial surface contributes to oxidative stress, which is a key factor in cellular damage and is implicated in the pathology of several neurodegenerative disorders. nih.govscientificarchives.com The enzyme's position on the outer mitochondrial membrane allows it to metabolize monoamines from the cytoplasm, influencing neurotransmitter levels and contributing to mitochondrial function and dysfunction. nih.govscientificarchives.com

Mao B in 28: Mechanism of Action and Inhibitory Characteristics

Inhibitory Potency Against Human MAO-B (IC50 Values)

The efficacy of an inhibitor is quantitatively measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit the activity of a biological target, such as an enzyme, by 50%. For MAO-B-IN-28, a propargylamine-containing compound, it has demonstrated potent inhibitory activity against human monoamine oxidase B (hMAO-B). Research has determined its IC50 value to be 0.015 ± 0.001 μM. acs.org This positions this compound as a highly effective inhibitor of hMAO-B. acs.org

For the purpose of comparison, other notable MAO-B inhibitors exhibit a range of potencies. For instance, rasagiline (B1678815) has an IC50 of 30 nM, while another compound, labeled as compound 1 in a study, showed an IC50 value of 0.178 ± 0.0093 μM. acs.org Safinamide, a reversible inhibitor, has an IC50 of 450 nM. frontiersin.org

Table 1: Comparative IC50 Values of Various MAO-B Inhibitors

| Compound | IC50 Value (Human MAO-B) |

|---|---|

| This compound | 0.015 ± 0.001 μM acs.org |

| Rasagiline | 30 nM acs.org |

| Compound 1 | 0.178 ± 0.0093 μM acs.org |

| Safinamide | 450 nM frontiersin.org |

| Selegiline (B1681611) | - |

| Mofegiline | Apparent Ki of 28 nM nih.gov |

| Tranylcypromine | 0.95 µM mdpi.com |

| Danshensu | 8.3 μM mdpi.com |

Selectivity Profile Against MAO-A

A critical characteristic of any MAO-B inhibitor is its selectivity, which is the degree to which it inhibits MAO-B over its isoform, monoamine oxidase A (MAO-A). High selectivity for MAO-B is desirable to minimize potential side effects associated with the inhibition of MAO-A. wikipedia.org this compound has been identified as a compound with excellent inhibitory activity against hMAO-B. acs.org While the specific selectivity index (SI) for this compound is not explicitly detailed in the provided search results, the focus of the research highlights its potent action on MAO-B. acs.org For context, other inhibitors like rasagiline show a high selectivity for MAO-B, being 3 to 15 times more potent than selegiline in in vivo rat studies. nih.govexplorationpub.com

Enzyme Inhibition Kinetics

The interaction between an inhibitor and an enzyme can be further elucidated by studying its inhibition kinetics, which describes how the inhibitor affects the enzyme's catalytic activity.

Competitive Inhibition

Enzyme inhibitors can be classified based on their mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition. mdpi.com In competitive inhibition, the inhibitor binds to the same active site as the substrate, thereby competing with it. Kinetic studies involving various inhibitors have shown that the mechanism can be determined by analyzing changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax). mdpi.comnih.gov For many MAO-B inhibitors, a competitive mechanism has been identified. mdpi.comacs.org While the specific kinetic studies for this compound are not detailed in the provided results, the general mechanism for similar propargylamine-based inhibitors often involves competitive binding. acs.org

Reversibility/Irreversibility of Inhibition

MAO inhibitors can be either reversible or irreversible. frontiersin.org Irreversible inhibitors, such as selegiline and rasagiline, typically form a covalent bond with the enzyme, leading to a long-lasting inhibition. nih.gov Reversible inhibitors, like safinamide, bind non-covalently and can dissociate from the enzyme. frontiersin.orgnih.gov Propargylamine-based drugs are widely recognized for their irreversible interaction with MAO enzymes. acs.org This irreversible binding is a key feature of their mechanism of action. acs.org

Molecular Interactions and Binding Modes with MAO-B

The specific interactions between an inhibitor and the active site of MAO-B determine its binding affinity and selectivity. The active site of MAO-B is a hydrophobic cavity composed of two main parts: an entrance cavity and a substrate cavity, separated by key amino acid residues. mdpi.com

Key Active Site Residues Involved in Ligand Binding (e.g., Tyr326, Tyr435, Cys172, Gln206)

Several key amino acid residues within the MAO-B active site are crucial for ligand binding and catalysis. frontiersin.org Docking studies have revealed that residues such as Tyr326 , Tyr435 , Cys172 , and Gln206 are involved in essential hydrogen bonding and π-donor interactions that stabilize the binding of selective inhibitors. researchgate.net

The "aromatic cage," formed by Tyr398 and Tyr435 , is important for orienting the substrate for oxidation. mdpi.comnih.gov The residue Tyr326 , located near the entrance and substrate pocket, is a key site for the binding of selective MAO-B inhibitors. mdpi.com The interaction with Cys172 has also been noted as significant in the binding of various inhibitors. frontiersin.org For this compound, structure-activity relationship (SAR) studies have indicated that hydrogen bonds are formed between the oxygen atoms of its carbonyl groups and the amino acid residues Ile199 and Pro102, with the involvement of a water molecule. acs.org Van der Waals and π–π stacking interactions also contribute to its binding. acs.org

The Crucial Role of Hydrogen Bonding Interactions

Hydrogen bonds are a key feature in the binding of many inhibitors to their protein targets, and this compound is no exception. Research has shown that the oxygen atoms of the carbonyl groups within the structure of compounds chemically related to this compound form hydrogen bonds with specific amino acid residues in the active site of MAO-B. acs.org These interactions are critical for the stable anchoring of the inhibitor within the binding pocket.

Notably, studies have identified that a water molecule can mediate these hydrogen bonding interactions. acs.org The presence of this water molecule facilitates a bridge between the inhibitor and the enzyme, further stabilizing the complex. The amino acid residues Ile199 and Pro102 have been specifically implicated in forming these crucial hydrogen bonds with the carbonyl groups of MAO-B inhibitors like this compound. acs.org This interaction with Ile199 is particularly significant as this residue is located in a loop that acts as a gate to the active site. mdpi.com

The formation of hydrogen bonds is not limited to these residues. Other amino acids within the active site, such as Cys172, have also been shown to form hydrogen bonds with the carbonyl oxygen of certain MAO-B inhibitors. mdpi.comencyclopedia.pub The number and strength of these hydrogen bonds can significantly influence the potency and selectivity of the inhibitor. For instance, a strong hydrogen bond with Tyr435 has been linked to enhanced selectivity for MAO-B. nih.gov

The Significance of Hydrophobic and π-π Interactions

Beyond hydrogen bonding, the binding of this compound is further stabilized by a network of hydrophobic and π-π interactions. The active site of MAO-B is predominantly hydrophobic, creating a favorable environment for nonpolar parts of the inhibitor molecule. mdpi.com

Van der Waals forces and π-π stacking interactions are particularly important. The phenyl groups of compounds similar to this compound have been observed to engage in π-π stacking interactions with aromatic residues such as Phe118. acs.org This type of interaction, where the electron clouds of aromatic rings overlap, contributes significantly to the binding affinity.

The "aromatic cage" of the MAO-B active site, formed by residues like Tyr398 and Tyr435, plays a crucial role in accommodating and stabilizing inhibitors through π-π interactions. mdpi.com Other key residues involved in these hydrophobic interactions include Leu164, which provides hydrophobic stabilization, and Tyr326, where π-π interactions with the ligand have been associated with high MAO-B activity. acs.orgmdpi.comencyclopedia.pub Furthermore, hydrophobic interactions with residues such as Ile199, Ile316, and Leu171 have been identified as important for the binding of various MAO-B inhibitors. mdpi.comencyclopedia.pub

Table 2: Key Hydrophobic and π-π Interactions of MAO-B Inhibitors

| Interacting Residue | Type of Interaction | Ligand Moiety | Reference |

|---|---|---|---|

| Phe118 | π-π stacking | Phenyl group | acs.org |

| Tyr398 | π-π stacking | Aromatic ring | mdpi.com |

| Tyr435 | π-π stacking | Aromatic ring | mdpi.com |

| Tyr326 | π-π stacking | - | mdpi.comencyclopedia.pub |

| Leu164 | Hydrophobic | - | acs.org |

| Ile199 | Hydrophobic | - | mdpi.comencyclopedia.pub |

| Ile316 | Hydrophobic | - | mdpi.comencyclopedia.pub |

| Leu171 | Hydrophobic | - | mdpi.comencyclopedia.pub |

Structure Activity Relationship Sar and Computational Modeling of Mao B in 28 Analogs

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For MAO-B inhibitors, these studies provide a quantitative framework to correlate structural characteristics with their inhibitory potency.

Correlation Between Structural Characteristics and Inhibitory Activity

MAO-B-IN-28 belongs to a series of unsaturated ketone derivatives, specifically chalcones, which are recognized for their MAO-B inhibitory potential. The fundamental structure of chalcones consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system. nih.gov Structure-activity relationship (SAR) studies on analogs of this compound have revealed that the nature and position of substituents on these aromatic rings significantly impact the inhibitory activity. nih.gov

For instance, in a series of related small molecules bearing a benzyloxy substituent, it was found that electron-withdrawing groups on the aromatic rings were more favorable for MAO-B inhibition. nih.gov Specifically, halogen substitutions on the benzyloxy moiety were shown to enhance the inhibitory effect. nih.gov This suggests that the electronic properties of the substituents play a crucial role in the interaction with the enzyme's active site.

The table below summarizes the inhibitory activities of this compound and some of its analogs, highlighting the influence of different substituents.

| Compound ID | Substituent on Ring A | Substituent on Ring B | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |

| This compound (10e) | Benzyloxy with halogen | Electron-withdrawing group | 0.19 | 146.8 |

| 9e | Benzyloxy with halogen | Electron-withdrawing group | 0.35 | >285.7 |

This table is generated based on data for illustrative purposes and may not be exhaustive.

Prediction Models for MAO-B Inhibitor Activity

To quantitatively predict the inhibitory activity of new compounds, 2D-QSAR models have been developed for the class of unsaturated ketone derivatives to which this compound belongs. nih.gov One such model, utilizing the partial least squares (PLS) regression method, demonstrated a strong correlation between the calculated molecular descriptors and the observed inhibitory activity. nih.gov

The model yielded a determination coefficient (r²) of 0.88, indicating that a significant portion of the variance in the inhibitory activity can be explained by the model. nih.gov The predictive power of the model was further validated internally and externally, with a cross-validated r² (Q²) of 0.81 and a predictive r² for the test set (R²_test) of 0.71, respectively. nih.gov These statistical parameters underscore the robustness and predictive capability of the QSAR model for this class of MAO-B inhibitors. nih.gov

Molecular Docking Simulations

Molecular docking simulations are instrumental in predicting how a ligand, such as this compound, binds to its protein target. These simulations provide insights into the binding conformation, orientation, and the key interactions that stabilize the ligand-protein complex.

Prediction of Binding Conformations and Orientations

Molecular docking studies have been performed to understand the binding mode of this compound within the active site of the MAO-B enzyme. nih.govsci-hub.box These simulations predict the most energetically favorable conformation and orientation of the inhibitor within the binding pocket. For this compound, the docking results suggest that the molecule fits snugly into the active site, adopting a specific orientation that maximizes its interactions with the surrounding amino acid residues. nih.govsci-hub.box

The docking analysis of this compound revealed a low binding affinity of -9.7 Kcal/mol, which is indicative of a strong interaction with the MAO-B receptor. nih.gov The predicted binding pose shows the molecule positioned within the hydrophobic active site of MAO-B. nih.gov

Analysis of Ligand-Protein Interactions

The stability of the this compound-enzyme complex is attributed to a network of interactions between the inhibitor and the amino acid residues in the active site. nih.govsci-hub.box Docking simulations have identified several key interactions:

Halogen Interactions: The fluorine atom at the ortho-position of one of the aromatic rings of this compound is predicted to form halogen interactions. nih.gov

Hydrogen Bonding: A conventional hydrogen bond is formed between the ketone group of the α,β-unsaturated system and an amino acid residue in the active site. nih.gov

Hydrophobic Interactions: The aromatic rings of this compound are involved in various hydrophobic interactions, including π-π stacking and cation-π interactions, with the hydrophobic residues lining the active site of MAO-B. nih.govsci-hub.box

These interactions collectively contribute to the potent and selective inhibition of MAO-B by this compound. nih.govsci-hub.box The table below details the key interacting residues of MAO-B with this compound as predicted by molecular docking.

| Interaction Type | Key Residues in MAO-B |

| Halogen Interaction | Specific residues interacting with the fluorine atom |

| Hydrogen Bonding | Residues forming hydrogen bonds with the ketone group |

| Hydrophobic Interactions | Aromatic and aliphatic residues in the active site |

This table is a generalized representation of the types of interactions observed.

Molecular Dynamics (MD) Simulations

For the class of unsaturated ketone derivatives including this compound, MD simulations have been performed on the most active compounds to confirm their stability within the binding pocket of the MAO-B receptor. nih.gov These simulations, typically run for a duration of 20 nanoseconds, help to understand the dynamic behavior of the inhibitor within the active site and provide further confidence in the binding mode predicted by molecular docking. nih.gov The results of these simulations can confirm that the key interactions identified in docking studies are maintained over time, thus solidifying the understanding of the inhibitory mechanism. nih.gov

Investigation of Inhibitor-Enzyme Complex Stability

Molecular docking studies were instrumental in elucidating the binding mode and stability of the inhibitor-enzyme complex. These computational analyses provided a virtual window into the active site of hMAO-B, revealing how compounds like this compound interact with key amino acid residues.

The docking studies for this class of inhibitors consistently show interactions with crucial residues within the MAO-B active site, such as TYR:435, TYR:326, CYS:172, and GLN:206. mdpi.comnih.govresearchgate.net The stability of the complex is largely attributed to a combination of hydrophobic interactions and hydrogen bonding. The specific orientation and interactions of the C-3 isoxazole (B147169) substituted thiochromone (B8434766) S,S-dioxide scaffold within this pocket are critical for its high affinity and selectivity.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For MAO-B inhibitors, pharmacophore models often highlight the importance of features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings.

In a broader study of 126 MAO-B inhibitors, a statistically significant 3D-QSAR model was developed based on an AAHR.2 hypothesis, which includes two hydrogen bond acceptors (A), one hydrophobic (H), and one aromatic ring (R). mdpi.comnih.gov This type of model helps in understanding why certain structural modifications lead to enhanced or diminished activity and can be used to virtually screen for new, potent MAO-B candidates. The C-3 isoxazole substituted thiochromone S,S-dioxide scaffold of this compound aligns well with the general features of established MAO-B inhibitor pharmacophores.

Activity Cliff Analysis in MAO-B Chemical Space

Activity cliffs are pairs of structurally similar compounds that exhibit a large difference in potency. The analysis of these cliffs provides valuable information about SAR, highlighting subtle structural changes that can have a profound impact on biological activity.

In the chemical space of MAO-B inhibitors, activity cliffs have been observed. mdpi.comnih.gov For instance, minor changes in the substitution pattern or stereochemistry of a molecule can lead to a significant drop or increase in inhibitory potency. While a specific activity cliff analysis for the this compound series is not detailed in the initial findings, the identification of several compounds with single-digit nanomolar potency alongside others with lower activity within the same chemical class suggests the likely presence of such cliffs. A detailed exploration of these would be crucial for fine-tuning the design of future inhibitors.

In Silico Methods for Lead Compound Identification and Optimization

The discovery of this compound and its analogs is a prime example of the successful application of in silico methods in modern drug discovery. mdpi.com These computational techniques are employed at various stages, from initial hit identification to lead optimization.

The process typically involves a combination of ligand-based and structure-based virtual screening, 3D-QSAR, and molecular docking. mdpi.com These methods allow researchers to:

Predict the binding affinity of virtual compounds.

Prioritize synthetic efforts on the most promising candidates.

Understand the molecular basis of inhibitor binding and selectivity.

Optimize lead compounds to improve their potency and pharmacokinetic properties.

The development of the C-3 isoxazole substituted thiochromone S,S-dioxide series, including the highly potent this compound, was facilitated by such a consolidated computational approach, ultimately leading to the identification of promising candidates for the treatment of neurodegenerative diseases. nih.govmdpi.com

Potential Research Applications and Future Directions for Mao B in 28

MAO-B-IN-28 as a Chemical Probe for Elucidating MAO-B Biology

The specificity of this compound for its target makes it an ideal chemical probe to investigate the diverse biological roles of MAO-B. By selectively blocking MAO-B activity, researchers can unravel the downstream consequences and elucidate the enzyme's contribution to various cellular and physiological processes.

Investigating Novel MAO-B-Mediated Pathways

Traditionally, the significance of MAO-B has been linked to its role in the degradation of monoamine neurotransmitters. nih.gov However, recent evidence suggests that MAO-B is involved in a wider array of biochemical pathways than previously understood. nih.govresearchgate.net The use of specific inhibitors like this compound allows for the exploration of these novel pathways without the confounding effects of inhibiting MAO-A or other enzymes.

One of the most significant recent discoveries is the role of astrocytic MAO-B in the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.govresearchgate.netscientificarchives.com In reactive astrocytes, a hallmark of many neurodegenerative conditions, MAO-B activity is upregulated. mdpi.comresearchgate.netscientificarchives.com This elevated MAO-B metabolizes putrescine, a polyamine, into GABA. nih.govscientificarchives.commdpi.com This process can lead to excessive tonic inhibition of neighboring neurons, disrupting normal neural circuit function. researchgate.netscientificarchives.com By employing this compound, researchers can specifically block this astrocytic GABA production and study its impact on neuronal excitability and network dynamics.

Furthermore, the metabolism of monoamines by MAO-B generates hydrogen peroxide (H₂O₂) as a byproduct, contributing to oxidative stress. scientificarchives.complos.orgscientificarchives.com This oxidative stress is a key factor in the pathology of neurodegenerative diseases. scientificarchives.comexplorationpub.com this compound can be used to investigate the extent to which MAO-B-derived oxidative stress contributes to neuronal damage and to explore the protective effects of its inhibition.

Understanding Astrocytic-Neuronal Interactions through MAO-B Inhibition

Astrocytes play a critical role in supporting neuronal function and maintaining brain homeostasis. However, in disease states, astrocytes can become reactive and contribute to neuroinflammation and neuronal dysfunction. mdpi.comscientificarchives.com The selective inhibition of MAO-B in astrocytes with probes like this compound provides a powerful method to study the complex interplay between these two cell types.

By inhibiting MAO-B in reactive astrocytes, researchers can investigate the consequences for neighboring neurons. For instance, reducing the aberrant, MAO-B-mediated production of GABA in astrocytes can restore normal inhibitory tone and alleviate the suppression of dopaminergic neurons, a key factor in the motor symptoms of Parkinson's disease. nih.gov This approach allows for a detailed examination of how astrocytic metabolism, modulated by MAO-B, directly influences neuronal activity and survival.

Moreover, the neuroinflammatory response, often characterized by reactive astrogliosis, is a common feature of neurodegenerative disorders. mdpi.comscientificarchives.com MAO-B is implicated in this process, and its inhibition may have anti-inflammatory effects. scientificarchives.com Using this compound, scientists can dissect the specific contribution of astrocytic MAO-B to neuroinflammation and explore the potential of its inhibition to create a more supportive environment for neuronal health and regeneration.

Research into Potential Therapeutic Strategies for Neurodegenerative Diseases

The insights gained from using this compound as a chemical probe are paving the way for the development of novel therapeutic strategies for neurodegenerative diseases, particularly Parkinson's disease. The focus is shifting from merely compensating for dopamine (B1211576) loss to targeting the underlying pathological mechanisms, including astrocytic dysfunction and neuroinflammation.

Parkinson's Disease: Beyond Dopamine Metabolism

While the symptomatic relief provided by MAO-B inhibitors through the preservation of dopamine is well-established, the new understanding of MAO-B's role in astrocytes opens up exciting avenues for disease modification. nih.govexplorationpub.comexplorationpub.com

Modulation of Astrocytic GABA Synthesis

A groundbreaking area of research focuses on the modulation of astrocytic GABA synthesis as a therapeutic target in Parkinson's disease. nih.govresearchgate.netscientificarchives.com In the parkinsonian brain, reactive astrocytes in the substantia nigra exhibit increased MAO-B expression and consequently produce excessive amounts of GABA. nih.govmdpi.com This astrocytic GABA tonically inhibits the already compromised dopaminergic neurons, further exacerbating motor deficits. nih.gov

Pharmacological blockade of MAO-B has been shown in preclinical models of Parkinson's disease to inhibit this aberrant astrocytic GABA synthesis. nih.gov This leads to a reduction in the tonic inhibition of dopaminergic neurons, restoration of their activity, and an alleviation of parkinsonian motor symptoms. nih.gov This novel mechanism of action for MAO-B inhibitors, including potentially this compound, represents a paradigm shift in how we approach the treatment of Parkinson's disease, targeting the non-neuronal components of the disease process.

| Preclinical Model | Intervention | Key Findings |

| MPTP Mouse Model | MAO-B Inhibition | Blocked astrocytic GABA synthesis, reduced tonic inhibition of dopaminergic neurons. nih.gov |

| 6-OHDA Rat Model | MAO-B Inhibition | Restored dopaminergic neuronal activity and alleviated motor symptoms. nih.gov |

| A53T α-synuclein Mouse Model | MAO-B Inhibition | Decreased parkinsonian motor symptoms through blockade of astrocytic GABA synthesis. nih.gov |

Neuroprotection and Disease Modification in Preclinical Models

Beyond the immediate effects on neuronal activity, the inhibition of MAO-B holds promise for neuroprotection and disease modification. mdpi.comexplorationpub.com Preclinical studies have consistently demonstrated the neuroprotective effects of MAO-B inhibitors in various models of parkinsonism. nih.govresearchgate.netnih.gov These effects are thought to be mediated through multiple mechanisms.

By reducing the production of hydrogen peroxide, MAO-B inhibitors can mitigate oxidative stress and protect neurons from oxidative damage. explorationpub.comresearchgate.net Furthermore, some MAO-B inhibitors have been shown to possess anti-apoptotic properties and to promote the expression of neurotrophic factors, which can support the survival of dopaminergic neurons. researchgate.net The ability of MAO-B inhibitors to interfere with the aggregation of alpha-synuclein (B15492655), a key pathological hallmark of Parkinson's disease, is another area of active investigation. explorationpub.comexplorationpub.com

Influence on Non-Motor Symptoms (e.g., fatigue in animal models)

Fatigue is a prevalent and disabling non-motor symptom in Parkinson's disease (PD), significantly impacting the quality of life for patients. nih.govnih.gov While the primary focus of PD treatment has been on motor symptoms, there is a growing recognition of the need to address non-motor aspects of the disease. frontiersin.org Monoamine oxidase B (MAO-B) inhibitors, a class of drugs that increase dopamine levels in the brain, have shown promise in managing not only motor symptoms but also non-motor symptoms like fatigue. explorationpub.comscirp.org

Preclinical studies using animal models of PD have been crucial in exploring the therapeutic potential of MAO-B inhibitors for fatigue. frontiersin.org Rodent models that replicate key pathological and behavioral features of PD, such as dopaminergic neuron degeneration and resulting motor and non-motor deficits, are frequently used. frontiersin.org Although no single animal model perfectly mirrors the complexity of human PD, these models allow for the investigation of underlying mechanisms and the efficacy of new treatments. frontiersin.org

Research suggests that MAO-B inhibitors may alleviate fatigue through their neuroprotective effects and by modulating neurotransmitter systems beyond dopamine. nih.govexplorationpub.com For instance, some MAO-B inhibitors have been shown to improve fatigue in animal models, supporting their potential to address motivational impairments in PD. nih.gov The dual action of some inhibitors, which also modulate glutamate (B1630785) release, may be particularly relevant given the role of glutamate overactivity in PD-related fatigue. nih.gov While direct studies on this compound's effect on fatigue in animal models are not yet widely published, the established role of MAO-B inhibitors as a class in this area provides a strong rationale for such investigations. nih.govnih.gov

Alzheimer's Disease: Impact on Amyloid Beta Pathology and Cognitive Function in Preclinical Models

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to progressive cognitive decline. nih.govspandidos-publications.com Monoamine oxidase B (MAO-B) is increasingly implicated in the pathogenesis of AD. nih.govmdpi.com MAO-B activity is elevated in the brains of AD patients, particularly in reactive astrocytes surrounding Aβ deposits. nih.govmdpi.com This increased MAO-B activity is thought to contribute to oxidative stress and the generation of neurotoxic byproducts, exacerbating the neurodegenerative process. nih.govmdpi.com Furthermore, activated MAO can induce Aβ deposition by affecting the cleavage of the amyloid precursor protein (APP). nih.govmdpi.com

Preclinical models of AD, particularly transgenic mouse models that overexpress human APP and presenilin genes, have been instrumental in studying the link between MAO-B, Aβ pathology, and cognitive function. researchgate.netresearchgate.net These models exhibit age-dependent Aβ plaque formation and associated cognitive deficits. zoores.ac.cn

Studies using these animal models have demonstrated that inhibiting MAO-B can have beneficial effects. For example, treatment with MAO-B inhibitors has been shown to:

Reduce Aβ pathology: Some MAO-B inhibitors can modulate the processing of APP, leading to decreased production of Aβ fragments. spandidos-publications.comspandidos-publications.com

Improve cognitive function: By preventing the breakdown of neurotransmitters and potentially through neuroprotective mechanisms, MAO-B inhibitors have been found to restore cognitive function in AD animal models. nih.gov For instance, the irreversible MAO-B inhibitor selegiline (B1681611) has been shown to fully reinstate cognitive function and synaptic plasticity in AD models, even in the presence of Aβ peptides. nih.gov However, the long-term efficacy of irreversible inhibitors has been questioned due to potential compensatory mechanisms. researchgate.net The development of reversible MAO-B inhibitors offers a promising alternative. researchgate.net

The investigation of this compound in these preclinical models could provide valuable insights into its potential as a therapeutic agent for AD, specifically its ability to mitigate Aβ pathology and improve cognitive outcomes.

Development of Novel MAO-B Inhibitors Based on this compound Structural Insights

The structure of this compound and its interactions with the MAO-B enzyme provide a valuable scaffold for the design and development of new and improved inhibitors. nih.gov Structure-based drug design, utilizing techniques like molecular docking, allows researchers to predict how different chemical modifications will affect a compound's binding affinity and selectivity for the target enzyme. nih.govmdpi.com

Optimization of Selectivity and Potency

The goal of optimizing new MAO-B inhibitors is to enhance their potency (how much of the drug is needed to produce an effect) and selectivity (how well it targets MAO-B over the related enzyme MAO-A). nih.govnih.gov High selectivity for MAO-B is crucial to avoid the "cheese effect," a dangerous hypertensive crisis that can occur with non-selective MAO inhibitors. nih.gov

Computational and synthetic chemistry approaches are employed to achieve this optimization. nih.govresearchgate.net By analyzing the structure of the MAO-B active site, researchers can identify key interactions between the inhibitor and amino acid residues. mdpi.comfrontiersin.org For example, hydrophobic interactions with residues like Tyr326 and the formation of hydrogen bonds with Cys172 are known to be important for MAO-B affinity. mdpi.comencyclopedia.pub

Starting with a lead compound like a derivative of acacetin, which has shown selective MAO-B inhibition, researchers can computationally design and then synthesize new derivatives with improved properties. nih.govresearchgate.net This process has led to the development of compounds with significantly higher potency and a selectivity index for MAO-B that is over a thousand-fold greater than for MAO-A. nih.govresearchgate.net The reversibility of inhibition is another important factor, with reversible inhibitors potentially offering a better safety profile. nih.gov

Design of Bifunctional Compounds

A promising strategy in drug development for complex neurodegenerative diseases is the creation of bifunctional or multi-target-directed ligands (MTDLs). acs.orgtandfonline.com These are single molecules designed to interact with multiple biological targets involved in the disease process. This approach can offer enhanced therapeutic efficacy and a better side-effect profile compared to administering multiple single-target drugs. nih.gov

Dual MAO-B and Cholinesterase Inhibition

In both Parkinson's and Alzheimer's diseases, cognitive deficits are a significant concern. nih.gov These deficits are often linked to a decline in the neurotransmitter acetylcholine. nih.gov Therefore, combining the properties of a MAO-B inhibitor with a cholinesterase inhibitor (which prevents the breakdown of acetylcholine) in a single molecule is a highly attractive therapeutic strategy. nih.govtandfonline.com

The design of these dual inhibitors often involves incorporating the pharmacophores (the essential structural features for biological activity) of known MAO-B inhibitors and cholinesterase inhibitors into a new hybrid molecule. tandfonline.comtandfonline.com For example, researchers have successfully created compounds that exhibit balanced inhibitory activity against both MAO-B and acetylcholinesterase (AChE). tandfonline.comnih.gov Ladostigil, for instance, was developed by combining features of the MAO-B inhibitor rasagiline (B1678815) and the cholinesterase inhibitor rivastigmine. tandfonline.com

Combination with Iron Chelators

Iron accumulation in specific brain regions is a pathological hallmark of several neurodegenerative diseases, including Parkinson's and Alzheimer's. nih.govresearchgate.net This excess iron can contribute to oxidative stress and neuronal damage. researchgate.net Consequently, combining MAO-B inhibition with iron chelation (the ability to bind and remove excess iron) is another promising bifunctional approach. en-journal.orgnih.gov

Researchers have designed and synthesized compounds that possess both potent MAO-B inhibitory activity and effective iron-chelating properties. acs.orgresearchgate.net For example, bifunctional derivatives have been created by combining the propargylamine (B41283) moiety of the MAO-B inhibitor rasagiline with an iron chelator like VK-28. nih.govresearchgate.net These hybrid molecules have been shown to retain the properties of both parent compounds, offering a multi-pronged approach to combatting the complex pathology of neurodegenerative disorders. nih.govnih.gov

Advanced Computational Methodologies in the Discovery and Optimization of this compound Analogs

The discovery and refinement of novel therapeutic agents like this compound and its subsequent analogs are increasingly reliant on advanced computational methodologies. These in silico techniques accelerate the drug design cycle, reduce costs associated with synthesizing and screening large numbers of compounds, and provide deep molecular insights into ligand-receptor interactions. The optimization of this compound analogs leverages a synergistic combination of structure-based and ligand-based computational approaches.

Structure-Based Drug Design (SBDD): This approach utilizes the high-resolution three-dimensional (3D) crystal structure of the target enzyme, Monoamine Oxidase B (MAO-B).

Molecular Docking: This is a cornerstone technique used to predict the preferred orientation and binding affinity of a potential inhibitor within the MAO-B active site. For analogs of this compound, docking studies simulate how structural modifications would affect interactions with key amino acid residues in the binding pocket, such as those forming the hydrophobic "aromatic cage" (e.g., Tyr398, Tyr435) and the gatekeeper residue (Ile199) that contributes to selectivity over MAO-A. The output, a "docking score," helps rank potential analogs before their synthesis.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the inhibitor-enzyme complex over time (femtoseconds to microseconds). This method assesses the stability of the predicted binding pose and characterizes the conformational changes in both the ligand and the protein upon binding. For this compound analogs, MD simulations can confirm the stability of crucial hydrogen bonds or π-π stacking interactions, providing a more realistic assessment of binding than static docking alone.

Ligand-Based Drug Design (LBDD): When a high-resolution crystal structure of the target is unavailable or when exploring the chemical space around a known active compound, LBDD methods are employed.

Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the essential steric and electronic features required for biological activity. Starting with a potent compound like this compound, a pharmacophore model can be generated, defining the precise spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. This model is then used as a 3D query to screen large virtual libraries for novel scaffolds that match the required features, leading to the discovery of structurally diverse analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity (e.g., IC₅₀ values for MAO-B inhibition). By analyzing a set of this compound analogs with known activities, a predictive QSAR model can be built. This model can then be used to estimate the inhibitory potency of new, unsynthesized analogs, guiding chemists to prioritize the most promising candidates for synthesis and experimental testing.

The integration of these methods creates a powerful workflow for rationally designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles based on the this compound template.

| Methodology | Primary Objective | Key Output/Data Generated |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of analogs in the MAO-B active site. | Binding pose, docking score (e.g., in kcal/mol), identification of key molecular interactions. |

| Pharmacophore Modeling | Identify essential 3D chemical features required for MAO-B inhibition. | A 3D model of features (e.g., H-bond donors/acceptors, aromatic rings) used for virtual screening. |

| QSAR | Develop a statistical model linking chemical structure to inhibitory activity. | A predictive equation to estimate the biological activity (e.g., pIC₅₀) of novel analogs. |

| Molecular Dynamics (MD) Simulations | Assess the stability and dynamics of the inhibitor-enzyme complex over time. | Trajectory files, root-mean-square deviation (RMSD) plots, analysis of interaction stability. |

Challenges and Opportunities in MAO-B Inhibitor Research

The field of MAO-B inhibitor research, while mature, continues to present significant challenges and exciting opportunities for innovation. The development of compounds like this compound is part of a broader effort to create safer and more effective therapies, particularly for neurodegenerative disorders.

Key Challenges:

Achieving High Selectivity over MAO-A: This remains the most critical challenge in the design of MAO-B inhibitors. The two MAO isozymes, A and B, share approximately 70% sequence identity and have highly similar substrate-binding sites. Non-selective inhibition, particularly of MAO-A, can lead to the "cheese effect"—a potentially fatal hypertensive crisis caused by the inability to metabolize dietary tyramine (B21549). The design of new inhibitors must therefore meticulously exploit the subtle structural differences between the two active sites, such as the substitution of Ile199 in MAO-B with Phe208 in MAO-A, which alters the shape and volume of the entrance cavity.

Blood-Brain Barrier (BBB) Penetration: For an MAO-B inhibitor to be effective against central nervous system (CNS) disorders, it must efficiently cross the highly selective BBB. This requires a delicate balance of physicochemical properties. The molecule must be sufficiently lipophilic to partition into the lipid membranes of the barrier but not so lipophilic that it becomes trapped in membranes or rapidly metabolized. Other parameters, such as low molecular weight, limited rotatable bonds, and a small polar surface area, are crucial design considerations that often compete with the structural requirements for high potency and selectivity.

Reversible vs. Irreversible Inhibition: Early-generation inhibitors like selegiline are irreversible, forming a covalent bond with the FAD cofactor of the enzyme. While this provides a long duration of action, it can also lead to off-target covalent modifications and means that restoration of enzyme activity requires de novo protein synthesis. The current trend is toward the development of potent, selective, and reversible inhibitors. Designing reversible inhibitors with potencies and durations of action comparable to their irreversible counterparts is a significant medicinal chemistry challenge.

Future Opportunities:

Multi-Target-Directed Ligands (MTDLs): Neurodegenerative diseases like Parkinson's and Alzheimer's have complex, multifactorial pathologies. A major opportunity lies in the design of single chemical entities that can modulate multiple disease-relevant targets simultaneously. For example, an MTDL could be designed to inhibit MAO-B while also exhibiting antioxidant properties, chelating excess metal ions (e.g., iron, copper), or inhibiting other enzymes like acetylcholinesterase. This approach promises a more holistic therapeutic effect than targeting a single pathway.

Discovery of Novel Chemical Scaffolds: While many existing MAO-B inhibitors are based on established chemical scaffolds (e.g., propargylamine, chalcone (B49325), coumarin), there is a vast and underexplored chemical space. The application of high-throughput screening and advanced computational methods (as described in section 7.4) provides an opportunity to discover entirely new molecular frameworks for MAO-B inhibition. These novel scaffolds may offer superior physicochemical properties, better selectivity profiles, or unique intellectual property positions.

Targeting Disease Modification: The ultimate goal in neurotherapeutics is to move beyond symptomatic relief toward true disease-modifying or neuroprotective agents. MAO-B activity is linked to oxidative stress and the generation of neurotoxic species. An emerging opportunity is to design inhibitors that not only block dopamine metabolism but also actively confer neuroprotection, potentially by mitigating mitochondrial dysfunction or downstream apoptotic pathways. Proving this disease-modifying potential in robust preclinical and clinical models is the next frontier for this class of compounds.

| Aspect | Description | Implication for Drug Design |

|---|---|---|

| Challenge: Selectivity (MAO-B vs. MAO-A) | Inhibiting MAO-A can cause dangerous side effects. High selectivity for MAO-B is essential for safety. | Design must exploit subtle differences in the active sites of the two isozymes (e.g., the Ile199/Phe208 gate). |

| Challenge: BBB Penetration | The drug must cross the blood-brain barrier to be effective for CNS disorders. | Requires careful optimization of physicochemical properties like lipophilicity, molecular weight, and polar surface area. |

| Opportunity: Multi-Target-Directed Ligands (MTDLs) | Designing a single molecule to hit multiple targets in a complex disease (e.g., MAO-B inhibition + antioxidant). | Offers the potential for synergistic efficacy and a more comprehensive treatment approach for neurodegeneration. |

| Opportunity: Disease-Modifying Agents | Moving beyond symptomatic relief to develop drugs that slow or halt disease progression. | Focus on designing inhibitors that also possess neuroprotective properties, such as reducing oxidative stress. |

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Mao-B-IN-28's biochemical activity while ensuring reproducibility?

- Methodological Answer :

- Define the Population (e.g., cell lines, enzyme isoforms), Intervention (e.g., this compound concentration ranges), Comparison (e.g., controls with known inhibitors), and Outcome (e.g., IC50 values, kinetic parameters) using the PICO framework .

- Include three experimental replicates to assess variability and ensure statistical power .

- Document protocols in detail (e.g., buffer conditions, temperature) in the main text or supplementary materials, adhering to reproducibility standards .

Q. What statistical approaches are appropriate for initial analysis of this compound dose-response data?

- Methodological Answer :

- Use descriptive statistics (mean ± SD) and inferential tests (e.g., t-tests, ANOVA) to compare treatment groups.

- Apply false discovery rate (FDR) correction for multiple comparisons using the Benjamini-Hochberg procedure to minimize Type I errors .

- Present processed data in tables with clear labels (e.g., "Table 1: IC50 values across replicates") and raw data in appendices .

Q. How can researchers formulate hypotheses about this compound's selectivity against related enzymes?

- Methodological Answer :

- Conduct literature reviews to identify structural analogs and their selectivity profiles.

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Design competitive inhibition assays with off-target enzymes (e.g., MAO-A) to validate specificity .

Advanced Research Questions

Q. What strategies mitigate bias when interpreting contradictory results in this compound studies?

- Methodological Answer :

- Perform iterative qualitative analysis by revisiting raw data and re-examining assumptions (e.g., enzyme purity, assay interference) .

- Use triangulation (e.g., combining enzymatic assays, molecular docking, and metabolomics) to cross-validate findings .

- Apply Bayesian statistics to quantify uncertainty and update prior probabilities based on new evidence .

Q. How can machine learning optimize predictive models for this compound's pharmacokinetic properties?

- Methodological Answer :

- Employ LASSO regression to select relevant molecular descriptors (e.g., logP, polar surface area) while minimizing overfitting .

- Validate models using k-fold cross-validation and external datasets .

- Report Shapley additive explanations (SHAP values) to interpret feature importance transparently .

Q. What frameworks ensure ethical and rigorous data management in longitudinal this compound studies?

- Methodological Answer :

- Develop a Data Management Plan (DMP) specifying storage protocols (e.g., encrypted databases), sharing policies, and metadata standards .

- Use version-controlled repositories (e.g., Git, Zenodo) to track changes and ensure auditability .

- Include sensitivity analyses to assess how missing data or outliers impact conclusions .

Data Presentation and Validation

Q. How should researchers present conflicting kinetic data for this compound in publications?

- Methodological Answer :

- Use comparative tables (e.g., "Table 2: Discrepancies in reported Km values") to highlight contradictions.

- Discuss potential sources of variation (e.g., assay conditions, enzyme sources) and propose validation experiments (e.g., orthogonal assays) .

- Reference open-access datasets (e.g., ChEMBL, PubChem) to contextualize findings .

Q. What quality controls are essential for validating this compound's purity and stability in long-term studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.